Cas no 2227751-66-6 (rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine)
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine
- EN300-1733896
- 2227751-66-6
-
- Inchi: 1S/C14H21NO2/c1-8-6-9(16-4)11(10(7-8)17-5)12-13(15)14(12,2)3/h6-7,12-13H,15H2,1-5H3/t12-,13-/m1/s1
- InChI Key: HVCYJVHQHXMRFY-CHWSQXEVSA-N
- SMILES: O(C)C1C=C(C)C=C(C=1[C@@H]1[C@H](C1(C)C)N)OC
Computed Properties
- Exact Mass: 235.157228913g/mol
- Monoisotopic Mass: 235.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 44.5Ų
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733896-1g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 1g |
$1629.0 | 2023-09-20 | ||
| Enamine | EN300-1733896-5g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 5g |
$4722.0 | 2023-09-20 | ||
| Enamine | EN300-1733896-10g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 10g |
$7004.0 | 2023-09-20 | ||
| Enamine | EN300-1733896-0.05g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 0.05g |
$1368.0 | 2023-09-20 | ||
| Enamine | EN300-1733896-0.1g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 0.1g |
$1433.0 | 2023-09-20 | ||
| Enamine | EN300-1733896-0.25g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 0.25g |
$1498.0 | 2023-09-20 | ||
| Enamine | EN300-1733896-0.5g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 0.5g |
$1563.0 | 2023-09-20 | ||
| Enamine | EN300-1733896-1.0g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 1g |
$1629.0 | 2023-06-04 | ||
| Enamine | EN300-1733896-2.5g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 2.5g |
$3191.0 | 2023-09-20 | ||
| Enamine | EN300-1733896-5.0g |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine |
2227751-66-6 | 5g |
$4722.0 | 2023-06-04 |
rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine
Rac-(1R,3R)-3-(2,6-Dimethoxy-4-Methylphenyl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview
The compound rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227751-66-6) is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry. This compound is notable for its unique stereochemistry and structural features, which contribute to its potential as a drug candidate or intermediate in drug discovery processes. The molecule consists of a cyclopropane ring system substituted with a methoxy group at positions 2 and 6 of the phenyl ring, along with a methyl group at position 4. The stereochemistry at positions 1 and 3 of the cyclopropane ring is well-defined, making this compound a racemic mixture.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their unique electronic properties and potential for forming stable interactions with biological targets. The cyclopropane ring in this compound serves as a rigid structure that can enhance the molecule's ability to bind to specific receptor sites. The methoxy groups on the phenyl ring contribute to the molecule's hydrophilicity, which may improve its bioavailability when used as a drug candidate. Additionally, the methyl group at position 4 of the phenyl ring adds steric bulk, potentially influencing the molecule's pharmacokinetic properties.
The synthesis of rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine involves a multi-step process that typically begins with the preparation of the phenol derivative followed by methylation and subsequent coupling reactions. The stereochemistry of the cyclopropane ring is controlled during the synthesis to ensure the desired configuration. This compound is often used as an intermediate in the development of more complex molecules with therapeutic potential.
In terms of pharmacological activity, this compound has been studied for its potential as an antidepressant, anxiolytic, and neuroprotective agent. Recent research has demonstrated that derivatives of this compound exhibit activity at serotonin and dopamine receptors, suggesting their potential role in treating mood disorders and neurodegenerative diseases. The stereochemistry of the molecule plays a crucial role in determining its pharmacological profile, with enantiomers often exhibiting different biological activities.
The cas no 2227751-66-6 designation is critical for identifying this compound in scientific literature and regulatory documents. Accurate identification ensures that researchers can reference and build upon existing studies without confusion. The compound's chemical structure has been extensively analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into its conformational properties.
From an industrial perspective, the production and handling of this compound must adhere to strict safety protocols due to its potential toxicity and reactivity. Proper storage conditions are essential to maintain its stability and prevent degradation. Researchers working with this compound are advised to follow standard laboratory practices to ensure safe handling and minimize environmental impact.
In conclusion, rac-(1R,3R)-3-(2,6-dimethoxy-4-methylphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227751-66-6) is a valuable molecule in contemporary medicinal chemistry research. Its unique structural features and stereochemical properties make it a promising candidate for developing novel therapeutic agents. Continued research into its biological activity and optimization will undoubtedly contribute to advancements in drug discovery and development.
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